Arg-Trp plays a role in studying and understanding protein-protein interactions, which are crucial for various cellular processes. These interactions often involve specific recognition motifs within proteins, and Arg-Trp can be used as a model system to investigate these interactions. Researchers can modify the sequence or side chains of Arg-Trp to understand how different functionalities affect binding affinity and specificity.
Arg-Trp can also be employed in studying peptide-nucleic acid interactions. These interactions are vital in various biological processes, such as gene regulation and transcription. By studying how Arg-Trp interacts with DNA or RNA, researchers can gain insights into the mechanisms underlying these processes and develop novel therapeutic strategies.
Arg-Trp can be a building block in designing and researching antimicrobial peptides. These peptides are natural defense mechanisms found in various organisms and exhibit activity against bacteria, fungi, and other pathogens. Researchers can explore the potential of Arg-Trp-containing peptides as novel antibiotics by studying their antimicrobial activity and mechanisms of action.
The properties of Arg-Trp, such as its hydrophobicity and potential for self-assembly, can be advantageous in biomaterial design. Researchers can incorporate Arg-Trp into biomaterials to improve their biocompatibility, functionality, and specific interactions with cells or tissues. This field holds promise for developing novel materials for drug delivery, tissue engineering, and other biomedical applications.
Arginine-Tryptophan, commonly referred to as Arg-Trp, is a dipeptide composed of the amino acids arginine and tryptophan. This compound is notable for its structural and functional properties, which arise from the unique side chains of both constituent amino acids. Arginine, a positively charged amino acid, plays a critical role in various biological processes, including protein synthesis and immune function. Tryptophan, an aromatic amino acid, is essential for the synthesis of serotonin and melatonin, influencing mood and sleep regulation.
Currently, there is no reported research on the specific mechanism of action of Arg-Trp itself in biological systems. However, research suggests that modified forms of Arg-Trp, particularly those with an ester group at the C-terminus, exhibit antibacterial activity []. The mechanism of this antibacterial activity is not fully understood, but it might involve interactions with bacterial membranes [].
Arg-Trp exhibits several biological activities:
The synthesis of Arg-Trp can be achieved through various methods:
Arg-Trp has various applications in biochemistry and medicine:
Research on Arg-Trp interactions reveals its potential in various biological systems:
Arg-Trp shares structural similarities with other dipeptides but exhibits unique properties due to the specific arrangement of arginine and tryptophan. Here are some comparable compounds:
| Compound | Composition | Unique Features |
|---|---|---|
| Arginine-Alanine | Arginine + Alanine | Involved in protein synthesis; less polar |
| Tryptophan-Glycine | Tryptophan + Glycine | Less charged; influences neurotransmitter levels |
| Arginine-Lysine | Arginine + Lysine | Stronger positive charge; involved in immune response |
| Tryptophan-Serine | Tryptophan + Serine | Hydrophilic; impacts serotonin production |
Arg-Trp's uniqueness lies in its dual functionality derived from both amino acids, making it a versatile compound in biochemical applications. Its ability to influence both microbial activity and physiological processes sets it apart from similar dipeptides.
Arginine-Tryptophan is a dipeptide compound characterized by the molecular formula C₁₇H₂₄N₆O₃ [1]. The molecular weight of this dipeptide is precisely 360.4 grams per mole, as determined through computational analysis by authoritative chemical databases [1] [2]. The compound exists in its free base form with this molecular formula, distinguishing it from salt forms that may have different molecular compositions.
The exact mass calculation reveals specific atomic composition consisting of seventeen carbon atoms, twenty-four hydrogen atoms, six nitrogen atoms, and three oxygen atoms [1]. This molecular composition reflects the combination of the arginine amino acid residue with the tryptophan amino acid residue through peptide bond formation.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₄N₆O₃ | [1] |
| Molecular Weight | 360.4 g/mol | [1] [2] |
| Exact Mass | 360.42 g/mol | [3] |
| Carbon Atoms | 17 | [1] |
| Hydrogen Atoms | 24 | [1] |
| Nitrogen Atoms | 6 | [1] |
| Oxygen Atoms | 3 | [1] |
The primary structure of Arginine-Tryptophan represents a dipeptide formed through the condensation of L-arginine and L-tryptophan amino acid residues [1]. The peptide bond formation occurs between the carboxylic acid group of arginine and the amino group of tryptophan, resulting in the elimination of a water molecule during the condensation reaction [4]. The systematic International Union of Pure and Applied Chemistry name for this compound is (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid [1].
The dipeptide maintains distinct terminal groups characteristic of peptide structures [4] [5]. The N-terminus retains the free amino group from the arginine residue, while the C-terminus preserves the carboxylic acid functionality from the tryptophan residue [4]. This arrangement follows the conventional peptide nomenclature where the amino acid with the free amino group is positioned at the left end and the amino acid with the free carboxylic acid is positioned at the right end [4].
The peptide bond connecting the two amino acid residues exhibits characteristic amide bond properties with significant double bond character due to nitrogen electron pair delocalization into the carbonyl group [4]. This structural feature results in a relatively planar and rigid peptide linkage that restricts conformational flexibility primarily to rotations about bonds leading to the alpha-carbon atoms [4].
Arginine-Tryptophan exhibits specific stereochemical characteristics that are fundamental to its biological activity and chemical behavior [1]. Both amino acid residues in the dipeptide maintain the L-configuration at their respective alpha-carbon centers, consistent with naturally occurring amino acid stereochemistry [6]. The stereochemical designation (2S) for both amino acid components indicates the spatial arrangement of substituents around the alpha-carbon atoms [6].
The arginine residue contributes its characteristic guanidinium side chain, which maintains its ionic character and spatial orientation [7]. The tryptophan residue provides an indole ring system that exhibits specific three-dimensional positioning relative to the peptide backbone [1]. The stereochemical arrangement influences the overall molecular conformation and affects interactions with other molecules.
The dipeptide demonstrates distinct stereochemical behavior compared to its isomeric counterpart due to the specific sequence arrangement [2]. The spatial positioning of the guanidinium group relative to the indole ring system creates unique intramolecular interaction possibilities that are sequence-dependent [8].
The conformational flexibility of Arginine-Tryptophan is primarily governed by rotational freedom around specific bond angles while being constrained by the rigid nature of the peptide bond [4]. The dipeptide can adopt multiple conformational states through rotation about the phi and psi backbone angles, which characterize the spatial arrangement of the peptide chain [9].
Molecular dynamics studies indicate that the conformational properties of arginine-containing dipeptides are significantly influenced by solvent interactions [10]. Water molecules contribute substantially to peptide structure stabilization by solvating hydrophilic sites, with specific water molecules capable of forming bridging interactions between terminal groups [10]. The conformational behavior in mixed solvent systems demonstrates that residual water molecules persist even in the presence of organic solvents, indicating strong hydration preferences [10].
The indole ring system of the tryptophan residue can exist in different rotameric states, which are sensitive to environmental pH conditions [11]. These rotameric interconversions affect the overall molecular conformation and influence fluorescence properties of the compound [11]. The conformational states are further modulated by intramolecular interactions between the positively charged guanidinium group and the aromatic indole system [8].
Arginine-Tryptophan exhibits specific solubility characteristics that are influenced by its amphiphilic nature [8]. The compound demonstrates solubility in dimethyl sulfoxide, which is commonly used for peptide dissolution in laboratory applications [8]. The presence of both hydrophilic and hydrophobic regions within the molecule affects its interaction with various solvent systems.
The dipeptide shows enhanced aqueous solubility when prepared as hydrochloride salt forms compared to the free base [12]. This improvement in water solubility makes salt forms preferable for certain experimental applications where aqueous solutions are required [12]. The solubility profile is also influenced by pH conditions due to the ionizable groups present in the molecule.
Temperature effects on solubility follow patterns observed for similar dipeptide compounds, where solubility generally increases with temperature within physiologically relevant ranges [13]. The solubility behavior is also affected by the ionic strength of the solution and the presence of buffer systems [13].
The stability of Arginine-Tryptophan is influenced by multiple environmental factors including temperature, pH, and storage conditions [14]. The peptide bond exhibits characteristic stability properties under normal physiological conditions but may be susceptible to hydrolysis under extreme pH or temperature conditions [14].
Thermal stability studies indicate that the compound maintains structural integrity within moderate temperature ranges [14]. The melting behavior and thermal decomposition patterns are influenced by the specific interactions between the arginine and tryptophan residues [13]. The presence of intramolecular cation-π interactions between the guanidinium group and the indole ring may contribute to thermal stability [8].
Storage stability is optimized under specific conditions, typically requiring low temperature storage and protection from light exposure [12]. The compound shows sensitivity to oxidative conditions, particularly affecting the indole ring system of the tryptophan residue [15]. Long-term stability is maintained through appropriate storage protocols including desiccation and controlled atmospheric conditions [12].
Arginine-Tryptophan possesses multiple ionizable groups that contribute to its acid-base behavior [7] [16]. The compound contains three distinct ionizable functionalities: the N-terminal amino group, the C-terminal carboxylic acid group, and the guanidinium side chain of arginine [7] [16].
The pKa values for these ionizable groups follow established patterns for amino acid residues in peptide environments [16] [17]. The alpha-carboxylic acid group exhibits a pKa value around 2.17, consistent with carboxylic acid functionalities in peptide systems [16] [17]. The alpha-amino group demonstrates a pKa value approximately 9.04, reflecting typical amino group behavior [16] [17]. The guanidinium side chain of arginine shows the highest pKa value at approximately 12.48, though recent studies suggest this value may be higher, potentially around 13.8 [7] [16].
| Ionizable Group | pKa Value | Ionization State at pH 7 |
|---|---|---|
| Alpha-carboxylic acid | ~2.17 | Deprotonated (-COO⁻) |
| Alpha-amino group | ~9.04 | Protonated (-NH₃⁺) |
| Guanidinium side chain | ~12.48-13.8 | Protonated (positively charged) |
The overall charge state of the molecule varies with solution pH, affecting its interaction with other molecules and its behavior in biological systems [18]. At physiological pH, the dipeptide exists predominantly as a zwitterionic species with a net positive charge due to the protonated guanidinium group [16].
The tryptophan residue contributes minimal direct ionization effects but influences the local electronic environment through its indole ring system [19]. The indole nitrogen does not significantly ionize under normal pH conditions but can participate in hydrogen bonding interactions [19].
Arginine-Tryptophan and its isomeric counterpart Tryptophan-Arginine represent sequence isomers with identical molecular formulas but different amino acid arrangements [2]. Both compounds possess the same molecular weight of 360.4 grams per mole and identical molecular formula C₁₇H₂₄N₆O₃ [1] [2].
The structural differences between these isomers arise from the reversal of amino acid sequence, with Tryptophan-Arginine having tryptophan at the N-terminus and arginine at the C-terminus [2]. This sequence reversal results in different spatial arrangements of the functional groups and altered intramolecular interaction patterns [2].
The systematic nomenclature differs significantly between the two isomers, with Tryptophan-Arginine designated as L-tryptophyl-L-arginine compared to L-arginyl-L-tryptophan for Arginine-Tryptophan [2]. This nomenclature reflects the specific sequence arrangement and chemical connectivity patterns.
| Property | Arginine-Tryptophan | Tryptophan-Arginine |
|---|---|---|
| Molecular Formula | C₁₇H₂₄N₆O₃ | C₁₇H₂₄N₆O₃ |
| Molecular Weight | 360.4 g/mol | 360.4 g/mol |
| N-terminus residue | Arginine | Tryptophan |
| C-terminus residue | Tryptophan | Arginine |
| PubChem CID | 7009653 | 25186251 |
The conformational properties of these isomers show distinct differences due to the altered positioning of the charged guanidinium group relative to the aromatic indole system [20]. These conformational differences affect their biological activities and interaction profiles with other molecules [20]. Studies on cell-penetrating peptides containing these sequence arrangements demonstrate that the positioning of tryptophan and arginine residues significantly influences cellular uptake mechanisms and membrane interaction properties [20] [21].
The physicochemical properties, while similar in many respects, show subtle differences in their interaction profiles with biological membranes and receptor systems [20]. The sequence-dependent differences in cation-π interactions between the guanidinium and indole groups result in altered fluorescence properties and binding characteristics [20].